molecular formula C11H8N6O2 B11512750 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B11512750
M. Wt: 256.22 g/mol
InChI Key: HGGNMXMIRWLMEI-UHFFFAOYSA-N
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Description

7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoxazole ring fused with a triazole and benzoxadiazole moiety, making it a complex and intriguing molecule for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . This reaction is carried out under controlled temperatures and requires careful monitoring to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, employing green chemistry principles, such as metal-free catalysts, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its combination of isoxazole, triazole, and benzoxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H8N6O2

Molecular Weight

256.22 g/mol

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)triazolo[4,5-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C11H8N6O2/c1-5-11(6(2)18-14-5)17-12-7-3-4-8-10(9(7)13-17)16-19-15-8/h3-4H,1-2H3

InChI Key

HGGNMXMIRWLMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N2N=C3C=CC4=NON=C4C3=N2

Origin of Product

United States

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